molecular formula C11H7F2NO3 B1396385 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid CAS No. 1338651-82-3

6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid

Cat. No. B1396385
CAS RN: 1338651-82-3
M. Wt: 239.17 g/mol
InChI Key: LEMSICSKYHTPOY-UHFFFAOYSA-N
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Description

6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptors, subtypes AMPA and KA. It has a molecular weight of 239.18 .


Molecular Structure Analysis

The IUPAC name for this compound is 6,8-difluoro-4-methoxy-2-quinolinecarboxylic acid. The InChI Code is 1S/C11H7F2NO3/c1-17-9-4-8(11(15)16)14-10-6(9)2-5(12)3-7(10)13/h2-4H,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.18 . It should be stored at a temperature of 28°C .

Scientific Research Applications

Chemical Isolation from Plants

6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid, a type of quinoline-2-carboxylic acid, has been isolated from plant species such as Ephedra. This isolation emphasizes the compound's natural occurrence and potential for various applications in botanical and chemical studies (Starratt & Caveney, 1996).

Synthesis and Antibacterial Activity

The synthesis of 6,8-difluoro analogs of quinoline-2-carboxylic acids has shown promising antibacterial activities. These compounds, including this compound, have been synthesized and evaluated for their effectiveness against bacterial infections, demonstrating their potential in the development of new antibacterial agents (Sheu et al., 1998).

Photophysical Properties

Quinolone derivatives, including this compound, have been studied for their photophysical properties. These studies are crucial for understanding the behavior of these compounds under different light conditions, which is important for their application in photochemistry and fluorescence imaging (Khoza et al., 2012).

Fluorescence Applications

The compound has been used in the development of novel fluorophores, which are substances that can re-emit light upon light excitation. These fluorophores are valuable in biomedical analysis due to their strong fluorescence in a wide range of pH levels, making them ideal for various diagnostic and research applications (Hirano et al., 2004).

Synthesis for Therapeutic Agents

6,8-Difluoroquinolones, including the methoxy variant, have been synthesized and evaluated for their potential as therapeutic agents. The exploration of their structure-activity relationships provides insights into how they can be more effectively used in medical treatments (Miyamoto et al., 1990).

Mechanism of Action

As an antagonist of the ionotropic glutamate receptors, subtypes AMPA and KA, 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid likely works by blocking these receptors, thereby inhibiting the action of glutamate, a neurotransmitter.

Safety and Hazards

The safety data sheet (SDS) for 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid can be found online . It’s important to handle this compound with care, following all safety precautions mentioned in the SDS.

properties

IUPAC Name

6,8-difluoro-4-methoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c1-17-9-4-8(11(15)16)14-10-6(9)2-5(12)3-7(10)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMSICSKYHTPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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